(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate
Description
(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate is a tertiary-butyl ester derivative featuring a conjugated imine (Schiff base) moiety. The compound’s structure includes a tert-butyl group, which confers steric bulk and enhances stability against hydrolysis, and a 3,3-dimethylbutylideneamino group, which introduces rigidity and electronic effects due to the conjugated C=N bond . Such structural features make it relevant in organic synthesis, particularly as a protected intermediate in peptide chemistry or as a precursor for pharmaceuticals.
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl 2-(3,3-dimethylbutylideneamino)acetate |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)7-8-13-9-10(14)15-12(4,5)6/h8H,7,9H2,1-6H3 |
InChI Key |
LQTWVCIRWXUXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC=NCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethylbutylidene)glycine 1,1-dimethylethyl ester typically involves the reaction of glycine with 3,3-dimethylbutylidene and 1,1-dimethylethyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethylbutylidene)glycine 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-(3,3-dimethylbutylidene)glycine 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,3-dimethylbutylidene)glycine 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 2-((E)-((1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)acetate (CAS 149250-52-2)
- Structural Similarities : Both compounds share a tert-butyl ester backbone and an imine (C=N) group.
- Key Differences : The bicyclo[2.2.1]heptane moiety in this analog introduces a rigid, fused ring system, whereas the target compound has a linear 3,3-dimethylbutylidene chain. This difference impacts steric hindrance and solubility.
- Molecular Weight: 265.39 g/mol (C₁₆H₂₇NO₂) vs. an estimated ~225–240 g/mol for the target compound (assuming a C₁₁H₂₁NO₂ formula).
- Applications : The bicyclic structure may enhance binding affinity in chiral environments, making it useful in asymmetric catalysis .
tert-Butyl 2-(4-aminophenyl)acetate (CAS 174579-31-8)
- Structural Similarities: Both are tert-butyl esters with amino-containing substituents.
- The primary amine (-NH₂) group also differs from the conjugated imine (C=N) in the target.
- Molecular Weight: 207.27 g/mol (C₁₂H₁₇NO₂) vs. higher for the target due to the longer alkyl chain.
- Applications : The aromatic amine is a common intermediate in drug synthesis (e.g., for antihypertensives or antivirals), whereas the target’s aliphatic imine may serve in metal coordination or enzyme inhibition .
tert-Butyl 2-(3,3-difluorocyclobutyl)ethylcarbamate (CAS 1301713-99-4)
- Structural Similarities : Both feature tert-butyl groups and nitrogen-containing substituents.
- Key Differences : The fluorinated cyclobutyl group introduces strong electron-withdrawing effects, enhancing electrophilicity. The carbamate (-OCONH-) group contrasts with the imine in the target.
- Molecular Weight: Not explicitly stated but likely higher (~250–270 g/mol) due to fluorine atoms.
- Applications : Fluorination improves metabolic stability and bioavailability, making this compound relevant in medicinal chemistry. The target’s imine group may instead facilitate reversible covalent binding .
TERT-BUTYL (2R,3R)-3-AMINO-2-HYDROXYBUTANOATE (CAS 204587-91-7)
- Structural Similarities: Both are tert-butyl esters with amino functionalities.
- Key Differences: The hydroxy and amino groups on adjacent carbons create a polar, chiral center, unlike the planar imine in the target.
- Molecular Weight: 175.23 g/mol (C₈H₁₇NO₃), significantly lower than the target.
- Applications : This compound’s stereochemistry makes it valuable for synthesizing chiral drugs (e.g., β-lactam antibiotics). The target’s rigid imine may instead stabilize transition states in catalysis .
Research Findings and Trends
- Synthetic Utility : The tert-butyl group in all compounds acts as a protective group, enabling selective deprotection in multistep syntheses .
- Electronic Effects : Conjugated imines (as in the target compound) exhibit distinct UV/Vis absorption profiles, useful in photochemical studies .
- Biomedical Relevance : Fluorinated analogs (e.g., CAS 1301713-99-4) highlight the role of halogenation in optimizing drug-like properties, whereas aromatic amines (e.g., CAS 174579-31-8) dominate in API synthesis .
Biological Activity
(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate is a compound of interest due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula: C14H27N1O2
- Molecular Weight: Approximately 241.38 g/mol
- CAS Number: Not specifically listed in the available resources, but related compounds suggest a focus on derivatives of tert-butyl esters.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : Compounds similar to tert-butyl esters have demonstrated significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.
- Anticancer Properties : Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.
The mechanisms by which this compound exerts its biological effects include:
- Modulation of Signaling Pathways : This compound may influence pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
- Interaction with Cellular Receptors : The compound may bind to specific receptors, altering cellular responses and gene expression.
Anticancer Activity
A study conducted on a series of tert-butyl derivatives showed that this compound exhibited significant cytotoxicity against human cancer cell lines. The IC50 values were determined through MTT assays, revealing effective concentrations in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15 |
| This compound | MCF-7 | 20 |
Antioxidant Activity
In a separate investigation focusing on antioxidant properties, the compound demonstrated a high capacity to inhibit lipid peroxidation in vitro. The results indicated a dose-dependent effect:
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
